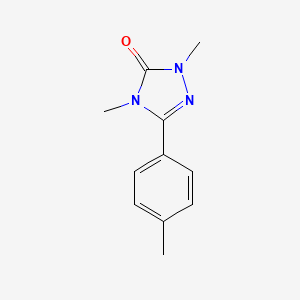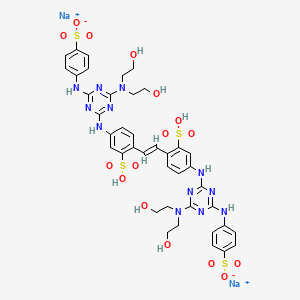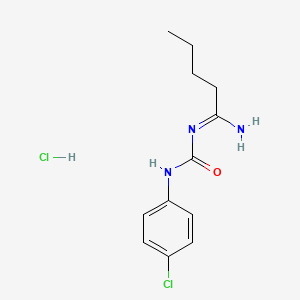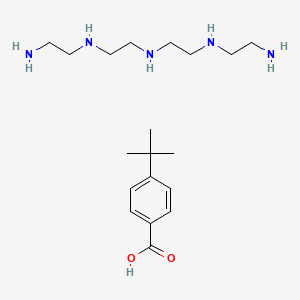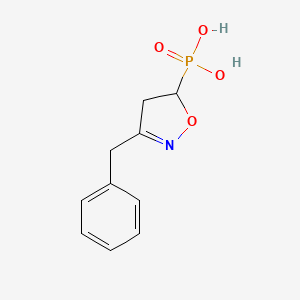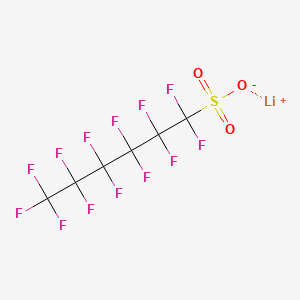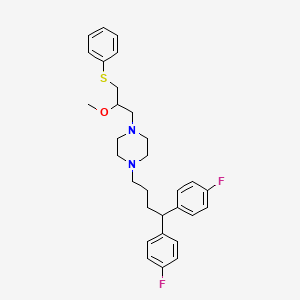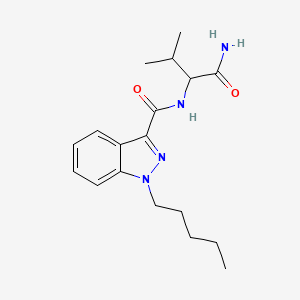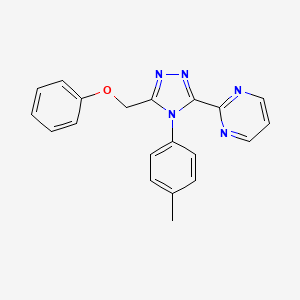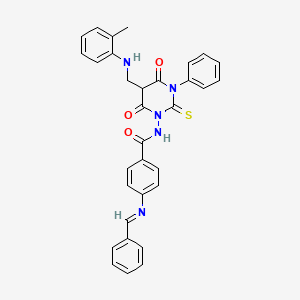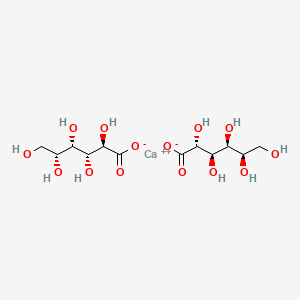
Calcium gulonate, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium gulonate, D- is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions related to calcium deficiency. This compound is known for its high solubility in water and its ability to provide a bioavailable form of calcium, which is essential for various physiological functions, including bone health, muscle function, and nerve transmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium gulonate, D- can be synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Reaction with Calcium Carbonate: Gluconic acid is reacted with calcium carbonate at a temperature of 80-90°C to form calcium gulonate and carbon dioxide.
Reaction with Calcium Hydroxide: Alternatively, gluconic acid can be reacted with calcium hydroxide to produce calcium gulonate and water.
Industrial Production Methods
Industrial production of calcium gulonate, D- involves large-scale reactions using either calcium carbonate or calcium hydroxide as the calcium source. The process includes:
Mixing and Heating: Gluconic acid is mixed with the calcium source and heated to the desired temperature.
Filtration and Crystallization: The resulting solution is filtered to remove impurities and then cooled to crystallize the calcium gulonate.
Drying and Packaging: The crystallized product is dried and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Calcium gulonate, D- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to gluconic acid.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives and metal gluconates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium gulonate, D- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in analytical chemistry.
Biology: It is studied for its role in cellular calcium signaling and its effects on cellular metabolism.
Medicine: It is used as a calcium supplement to treat conditions like hypocalcemia, osteoporosis, and rickets.
Mecanismo De Acción
Calcium gulonate, D- exerts its effects by providing bioavailable calcium ions that are essential for various physiological processes. The calcium ions moderate nerve and muscle performance by regulating action potential thresholds. In cases of hydrogen fluoride exposure, calcium gulonate provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
Comparación Con Compuestos Similares
Similar Compounds
Calcium gluconate: Similar in structure and function, used as a calcium supplement and medication.
Calcium lactate: Another calcium salt used for similar purposes but with different solubility and bioavailability properties.
Calcium chloride: Used in medical emergencies to treat hypocalcemia but has different pharmacokinetic properties.
Uniqueness
Calcium gulonate, D- is unique due to its high solubility in water and its ability to provide a bioavailable form of calcium with minimal side effects. It is preferred in situations where a gentle and effective calcium supplement is needed .
Propiedades
Número CAS |
6027-86-7 |
|---|---|
Fórmula molecular |
C12H22CaO14 |
Peso molecular |
430.37 g/mol |
Nombre IUPAC |
calcium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4-,5-;/m11./s1 |
Clave InChI |
NEEHYRZPVYRGPP-MZDSYRDGSA-L |
SMILES isomérico |
C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




